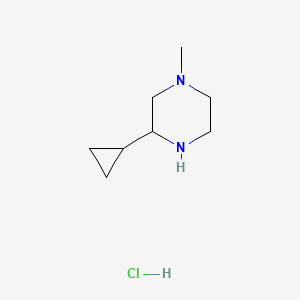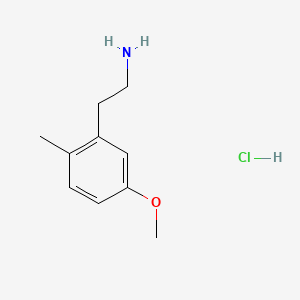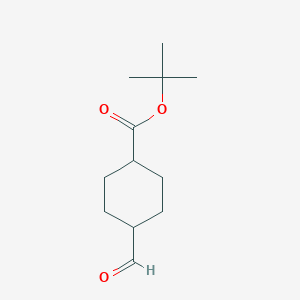![molecular formula C17H25ClN2O4 B13471157 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a benzoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride typically involves multiple steps. One common route starts with the protection of the amine group on piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step forms the Boc-protected piperidine . The protected piperidine is then reacted with a benzoic acid derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogenation or treatment with strong acids like trifluoroacetic acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically yields amines.
Aplicaciones Científicas De Investigación
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with various biological targets. The benzoic acid moiety may also play a role in its reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid
- 2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride is unique due to its combination of a Boc-protected piperidine and a benzoic acid moiety. This structure provides specific reactivity and stability that can be advantageous in various synthetic and research applications .
Propiedades
Fórmula molecular |
C17H25ClN2O4 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-17(2,3)23-16(22)18-12-8-10-19(11-9-12)14-7-5-4-6-13(14)15(20)21;/h4-7,12H,8-11H2,1-3H3,(H,18,22)(H,20,21);1H |
Clave InChI |
YXNFDDMBEUALIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)

![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)



